2,2,4,4-Tetramethyldecane
Description
Contextualization of 2,2,4,4-Tetramethyldecane within Complex Hydrocarbon Chemistry Research
This compound, with the chemical formula C₁₄H₃₀, is a highly branched aliphatic hydrocarbon. nih.gov Its structure, featuring a ten-carbon chain with four methyl groups strategically positioned at the second and fourth carbon atoms, places it within the family of tetradecane (B157292) isomers. This specific arrangement of quaternary carbon centers imparts unique physical and chemical properties that distinguish it from its linear and less-branched counterparts.
In the broader context of hydrocarbon research, this compound serves as a model compound for understanding the behavior of complex hydrocarbon mixtures, such as those found in petroleum and specialty lubricants. The presence of multiple branching points significantly influences properties like viscosity, thermal stability, and combustion characteristics. For instance, the analysis of complex hydrocarbon mixtures often involves the separation and identification of various isomers, a task where understanding the chromatographic behavior of compounds like this compound is crucial. vurup.sk While specific studies focusing solely on this compound are limited, its presence has been noted in the analysis of products from the catalytic hydrotreatment of fatty acids, highlighting its potential relevance in the production of biofuels. wixsite.com
Fundamental Significance of Branched Alkanes in Contemporary Chemical Science
Branched alkanes are of paramount importance in modern chemical science, primarily due to their widespread application and the fundamental structure-property relationships they exemplify. One of the most significant areas of impact is in fuel technology. Highly branched alkanes are desirable components of gasoline as they exhibit higher octane (B31449) ratings, leading to more efficient and controlled combustion in internal combustion engines and reducing engine "knocking." This improved performance is attributed to the greater stability of the tertiary and quaternary carbon atoms in branched structures.
The physical properties of branched alkanes also differ significantly from their linear isomers. Increased branching generally leads to lower boiling points due to a decrease in the effective surface area for intermolecular van der Waals forces. However, highly symmetrical branched alkanes can have unusually high melting points because their compact structures allow for more efficient packing in the crystal lattice.
Furthermore, branched alkanes are crucial as intermediates and building blocks in organic synthesis. The controlled introduction of branching is a key strategy in the synthesis of complex organic molecules. stackexchange.com Their relative inertness also makes them suitable as non-polar solvents in various chemical reactions.
Current State of Knowledge and Identified Research Gaps for this compound
Despite the general importance of branched alkanes, the specific body of research dedicated to this compound is surprisingly sparse. Much of the available information is derived from large chemical databases and general studies on hydrocarbon properties.
Current Knowledge:
Basic physicochemical properties of this compound have been computed and are available in public databases. nih.gov These provide a theoretical foundation for its expected behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀ | nih.gov |
| Molecular Weight | 198.39 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 103275-97-4 | nih.gov |
General synthetic strategies for highly branched alkanes, such as the oligomerization of alkenes followed by hydrogenation, are well-established and could theoretically be applied to produce this compound. evitachem.com For instance, the dimerization of isobutylene (B52900) followed by reaction with another suitable olefin and subsequent hydrogenation could be a potential route.
Identified Research Gaps:
A thorough review of the scientific literature reveals significant gaps in our understanding of this compound:
Experimental Data: There is a notable lack of comprehensive experimental data for many of its physical and chemical properties. While computational predictions exist, empirical validation through laboratory measurements is essential for accurate modeling and application.
Specific Synthesis: Dedicated and optimized synthetic routes for the high-yield production of this compound have not been reported. Research into catalytic methods, such as the isomerization of n-decane or the specific coupling of smaller branched precursors, could be a fruitful area of investigation.
Reactivity Studies: Detailed studies on the reactivity of this compound, including its thermal decomposition pathways, oxidation kinetics, and behavior under various catalytic conditions, are absent from the literature. Such studies would be invaluable for its potential use as a fuel component or in lubrication applications.
Spectroscopic Characterization: While general principles of spectroscopic analysis for alkanes are well-understood, detailed and published spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound are not readily available. sydney.edu.aubnmv.ac.in This information is critical for its unambiguous identification in complex mixtures.
Applications: Beyond its notional inclusion in hydrocarbon mixtures, specific applications that leverage the unique properties of this compound have not been explored. Research into its performance as a specialty solvent, a component in advanced lubricants, or as a reference standard in analytical chemistry could uncover new uses.
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4-tetramethyldecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-7-8-9-10-11-14(5,6)12-13(2,3)4/h7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMZMLKGTHUCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908303 | |
| Record name | 2,2,4,4-Tetramethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103275-97-4 | |
| Record name | Decane, 2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103275974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Pathway Development for 2,2,4,4 Tetramethyldecane
Strategic Methodologies for the Construction of Highly Branched Decane (B31447) Isomers
The construction of alkanes with multiple quaternary carbon centers, such as in 2,2,4,4-tetramethyldecane, necessitates synthetic routes that can efficiently create carbon-carbon bonds under sterically demanding conditions. Direct functionalization of linear alkanes is often impractical for achieving specific, highly branched isomers. stackexchange.com Therefore, synthetic strategies typically involve the assembly of smaller, branched building blocks.
Alkylation Reactions and Methyl Group Introduction
Alkylation reactions are a fundamental tool for introducing methyl groups and building up the carbon framework of highly branched alkanes. A common approach involves the use of organometallic reagents, such as Grignard reagents (R-MgX), which act as potent nucleophiles.
For a hypothetical synthesis of this compound, a key intermediate could be a haloalkane that can undergo methylation. For instance, the reaction of a di-halogenated precursor with an appropriate methylating agent could be envisioned. However, a more plausible approach involves the coupling of smaller, already branched fragments.
One potential retrosynthetic disconnection of this compound suggests precursors such as a tert-butyl halide and a larger alkyl halide. The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, is a classic method for forming carbon-carbon bonds, though it is rarely used in modern synthesis due to side reactions. stackexchange.com A more controlled method would involve the use of organocuprates (Gilman reagents), which are known for their ability to perform coupling reactions with alkyl halides.
A plausible synthetic sequence could involve the reaction of a Grignard reagent with a suitable electrophile. For example, the reaction of 6-chloro-2,2,6-trimethyloctane with methylmagnesium iodide has been used to prepare 2,2,6,6-tetramethyloctane, a structurally related compound. rsc.org This highlights the utility of Grignard reagents for introducing the final methyl groups onto a pre-assembled carbon skeleton.
Catalytic Cracking and Reforming Processes for Specific Branched Alkane Formations
On an industrial scale, the production of branched alkanes often relies on catalytic processes such as hydroisomerization and catalytic cracking of long-chain n-alkanes. researchgate.netmdpi.com These processes are crucial in the petroleum industry for improving the octane (B31449) number of gasoline. researchgate.net
Hydroisomerization involves the rearrangement of straight-chain alkanes into their branched isomers using bifunctional catalysts, typically containing a noble metal (like platinum) on an acidic support (such as a zeolite). researchgate.netmdpi.com The mechanism involves the dehydrogenation of the alkane to an alkene, followed by protonation to form a carbocation, which can then undergo rearrangement to a more stable, branched carbocation. Subsequent hydrogenation yields the branched alkane. researchgate.net While this process generates a mixture of branched isomers, the product distribution can be influenced by the catalyst structure and reaction conditions. researchgate.net For instance, zeolites with specific pore structures can exhibit shape selectivity, favoring the formation of certain isomers. researchgate.netmdpi.com
Catalytic cracking, on the other hand, involves the breaking of larger hydrocarbon molecules into smaller, more valuable ones, including branched alkanes. This process also proceeds through carbocation intermediates and can be tailored to some extent to produce branched products. However, achieving a high yield of a single, specific isomer like this compound through these methods is generally not feasible; they are better suited for producing a range of branched isomers. stackexchange.com
Table 1: Comparison of Industrial Processes for Branched Alkane Formation
| Process | Catalyst Type | Primary Transformation | Selectivity for Specific Isomers |
|---|---|---|---|
| Hydroisomerization | Bifunctional (e.g., Pt/Zeolite) | Isomerization of n-alkanes | Moderate, depends on catalyst shape selectivity |
| Catalytic Cracking | Acidic (e.g., Zeolites) | Cleavage of C-C bonds | Low, produces a wide range of products |
Stereoselective Synthetic Approaches for Branched Hydrocarbon Moieties
While this compound itself is achiral, the principles of stereoselective synthesis are crucial for constructing complex, branched hydrocarbon frameworks, especially those with multiple stereocenters. These methods offer a high degree of control over the three-dimensional arrangement of atoms.
Asymmetric oligomerization involves the controlled polymerization of smaller alkene units to form larger, chiral molecules. While not directly applicable to the synthesis of a specific achiral molecule like this compound, the principles of controlling chain growth and branching are relevant.
The Johnson-Claisen rearrangement is a powerful tool for forming carbon-carbon bonds with stereochemical control. stackexchange.com This reaction involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. For the synthesis of branched alkanes, this method can be used to create precursors with the desired carbon skeleton. For example, the reaction of an allylic alcohol with an orthoester can generate a branched ester, which can then be further modified. stackexchange.com The ester functionality can be reduced to an alcohol, which can then be converted to a halide and subjected to coupling reactions or further functionalization. stackexchange.com
Modern cross-coupling reactions provide a highly efficient and selective means of constructing carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Negishi couplings, which utilize organometallic reagents and transition metal catalysts, are workhorses of modern organic synthesis.
A hypothetical application to the synthesis of this compound could involve the coupling of two smaller fragments. For example, a retrosynthetic analysis might suggest the coupling of a neopentyl-type organometallic reagent with a larger alkyl halide. The challenge in such a reaction would be to overcome the steric hindrance associated with the quaternary carbon centers.
A documented synthesis of a related compound, 2,2,9,9-tetramethyldecane, utilized the reaction of a Grignard reagent derived from 1-bromo-4,4-dimethylpentane (B1339465) with silver bromide. rsc.org This demonstrates the feasibility of coupling sterically hindered fragments to form highly branched alkanes.
Table 2: Key Coupling Reactions in Branched Alkane Synthesis
| Reaction Name | Organometallic Reagent | Electrophile | Key Advantage |
|---|---|---|---|
| Wurtz Reaction | Not applicable (uses alkyl halide + Na) | Alkyl Halide | Simplicity (classical method) |
| Grignard Reaction | R-MgX | Alkyl Halide, Carbonyls | Versatility |
| Gilman Coupling | R₂CuLi | Alkyl Halide | High selectivity for C-C bond formation |
Development and Optimization of Catalytic Systems for this compound Synthesis
The targeted synthesis of this compound necessitates precise control over the carbon-carbon bond formation to achieve the specific isomeric structure. This is primarily accomplished through the dimerization or oligomerization of isobutylene (B52900) to form C8 or higher olefins, which are then further reacted and hydrogenated. The choice of catalyst, whether homogeneous or heterogeneous, plays a pivotal role in directing the reaction pathway and determining the product distribution.
Homogeneous catalysis has been extensively employed in the industrial production of branched alkanes, particularly in the context of gasoline alkylation. These systems, where the catalyst is in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions.
The traditional and most widely used homogeneous catalysts for the synthesis of precursors to highly branched alkanes are strong liquid acids, namely sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). These catalysts are effective in promoting the dimerization of isobutylene to isooctenes (e.g., 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), which are key intermediates. The subsequent hydrogenation of these isooctenes yields isooctane (B107328) (2,2,4-trimethylpentane), a primary component of alkylate gasoline. To achieve the C14 backbone of this compound, co-oligomerization of isobutylene with other light olefins or further alkylation steps would be necessary.
In addition to strong acids, transition metal complexes have been investigated for the dimerization and oligomerization of alkenes. Catalytic systems based on zirconium, such as Cp₂ZrCl₂ activated by methylaluminoxane (B55162) (MAO), have shown high activity and selectivity for the dimerization of α-olefins. While these systems are highly effective, their application in large-scale industrial processes can be limited by the cost of the catalyst and the need for co-catalysts.
| Catalyst System | Reactants | Key Products | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Isobutylene, Isobutane | Isooctenes, Isooctane | High activity, Established technology | Corrosive, Sludge formation, High catalyst consumption |
| Hydrofluoric Acid (HF) | Isobutylene, Isobutane | Isooctenes, Isooctane | High activity, Can be regenerated | Highly toxic and hazardous, Stringent safety measures required |
| Cp₂ZrCl₂/MAO | α-olefins (e.g., 1-octene) | Dimeric alkenes | High selectivity, Mild reaction conditions | High cost, Requires co-catalyst |
To overcome the challenges associated with homogeneous catalysts, significant research has focused on the development of heterogeneous catalytic systems. In these systems, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and regeneration, leading to more environmentally friendly and cost-effective processes.
Solid acid catalysts are the most prominent class of heterogeneous catalysts for the oligomerization of isobutylene. These materials possess acidic sites on their surface that can initiate the carbocationic reactions necessary for olefin oligomerization.
Zeolites : These are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Zeolites such as H-ZSM-5, H-Y, and H-beta have been extensively studied for isobutylene oligomerization. The shape selectivity of zeolites can influence the product distribution, favoring the formation of specific isomers. For instance, the pore structure of the zeolite can limit the size of the molecules that can be formed within its channels, providing a means to control the degree of oligomerization.
Ion-Exchange Resins : Polymeric resins with sulfonic acid groups, such as Amberlyst-36 and Purolite-CT275, are effective catalysts for isobutylene oligomerization at relatively low temperatures. These catalysts are highly acidic and can achieve high conversions of isobutylene to dimers and trimers.
Supported Metal Oxides : Loading metal oxides onto high-surface-area supports can create active and stable catalysts. For example, cobalt loaded on a BETA molecular sieve has been shown to be effective for the selective oligomerization of isobutylene.
| Catalyst Type | Example | Key Products | Advantages | Disadvantages |
| Zeolites | H-ZSM-5, H-beta | Isooctenes, Isododecenes | High thermal stability, Shape selectivity, Regenerable | Can be prone to deactivation by coking |
| Ion-Exchange Resins | Amberlyst-36 | Diisobutylene, Triisobutylene | High activity at low temperatures, Easy to handle | Limited thermal stability |
| Supported Metal Oxides | Co/BETA molecular sieve | C8 olefins | Good selectivity, Potential for bifunctional catalysis | Can be complex to prepare |
The synthesis of highly branched alkanes like this compound via acid-catalyzed oligomerization of isobutylene proceeds through a well-established carbocationic mechanism. This mechanism involves three key steps: initiation, propagation, and termination.
Initiation : The reaction is initiated by the protonation of an isobutylene molecule by a Brønsted acid site on the catalyst, or by interaction with a Lewis acid site, to form a tert-butyl cation. This carbocation is relatively stable and serves as the chain carrier.
Propagation : The tert-butyl cation then attacks another isobutylene molecule in an electrophilic addition reaction. This forms a new, larger carbocation. This process can continue, with the carbocation chain growing by the sequential addition of isobutylene monomers. The formation of the 2,2,4,4-tetramethyl structure is a result of the specific regioselectivity of this addition, where the carbocation attacks the CH₂ end of the isobutylene double bond, followed by hydride shifts to form more stable tertiary carbocations.
Termination : The reaction is terminated when the carbocation loses a proton to regenerate the acid site on the catalyst, forming an unsaturated oligomer (an olefin). Alternatively, the carbocation can undergo a hydride transfer reaction with another alkane (like isobutane, which is often added in industrial processes) to produce a saturated alkane and a new carbocation, continuing the catalytic cycle.
The specific structure of the final product is highly dependent on the reaction conditions and the nature of the catalyst, which can influence the relative rates of propagation, isomerization, and termination steps.
Process Efficiency and Environmental Considerations in this compound Synthesis
From an environmental perspective, the production of highly branched alkanes like this compound for use in gasoline has significant benefits. These compounds have a high octane number, which allows for higher engine compression ratios, leading to improved fuel efficiency and reduced carbon dioxide (CO₂) emissions. Furthermore, they are low in sulfur and aromatics, resulting in lower emissions of sulfur oxides (SOx), nitrogen oxides (NOx), and particulate matter.
However, the traditional industrial processes for producing these compounds, which rely on liquid acid catalysts like H₂SO₄ and HF, have significant environmental and safety drawbacks. These acids are highly corrosive and hazardous. The use of sulfuric acid generates large quantities of acid sludge, which requires disposal. Hydrofluoric acid is extremely toxic and poses a significant risk in the event of an accidental release.
The development of solid acid catalysts represents a significant step towards a more sustainable and environmentally benign synthesis of highly branched alkanes. These catalysts are non-corrosive, eliminate the problem of acid sludge, and are much safer to handle. While challenges such as catalyst deactivation due to coking remain, ongoing research is focused on developing more robust and regenerable solid acid catalysts to make the production of clean-burning fuels like this compound more efficient and environmentally friendly.
Advanced Spectroscopic and Chromatographic Characterization of 2,2,4,4 Tetramethyldecane
Gas Chromatography-Mass Spectrometry (GC-MS) for Detailed Compositional Analysis
GC-MS is a cornerstone technique for the separation and identification of components within complex mixtures. nih.gov For volatile and semi-volatile compounds like branched alkanes, it offers high sensitivity and specificity. researchgate.net The gas chromatograph separates individual compounds from a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint. libretexts.org
Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant enhancement over conventional one-dimensional GC, offering substantially increased peak capacity and resolution. nih.gov This technique is particularly powerful for analyzing complex hydrocarbon samples, such as those containing numerous structural isomers which are often difficult to resolve using a single chromatographic column. wikipedia.orggcms.cz
In a GC×GC system, two columns with different stationary phases are connected in series via a modulator. wikipedia.org The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them onto the second-dimension column for a rapid, secondary separation. wikipedia.org This process generates a structured two-dimensional chromatogram where chemically similar compounds, like classes of alkanes, tend to cluster in specific regions of the separation plane, aiding in their identification. nih.govgcms.cz The enhanced separation power is crucial for distinguishing 2,2,4,4-Tetramethyldecane from its various isomers (e.g., other tetramethyldecanes or different branched C14 alkanes) that may be present in a complex matrix. mdpi.comresearchgate.net
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile organic compounds (VOCs). frontiersin.org It works by exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a solid or liquid sample. frontiersin.orgnih.gov Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.
The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time, and temperature, which must be optimized for the target analytes. mdpi.com For instance, a divinylbenzene/carboxene/PDMS fiber is often selected for its broad applicability in detecting various compounds. nih.gov Coupling HS-SPME with GC-MS or GC×GC-MS provides a powerful, automated, and sensitive method for creating a volatile profile of a sample, allowing for the characterization of trace-level branched alkanes without complex solvent extraction procedures. mdpi.comnih.gov
The analysis of branched decanes by GC-MS involves both qualitative and quantitative approaches. researchgate.net
Qualitative Analysis: This focuses on identifying the compounds present in a sample. In GC-MS, identification is primarily achieved by comparing the experimentally obtained mass spectrum of a chromatographic peak with reference spectra in a database, such as the NIST Mass Spectral Library. nih.govlibretexts.org The mass spectrum shows the molecular ion (if present), which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that provides structural clues. libretexts.org The retention time of the compound on the GC column serves as an additional identifier when compared against a known standard. researchgate.net
Quantitative Analysis: This determines the concentration of a specific analyte in a sample. In GC, the area under a chromatographic peak is proportional to the amount of the compound injected. libretexts.org To achieve accurate and precise quantification of branched decanes like this compound, calibration methods are employed. The internal standard method, where a known amount of a non-interfering compound is added to every sample and standard, is commonly used to correct for variations in injection volume and instrument response. libretexts.org External standard calibration, involving a series of standards of known concentrations, is also widely used. libretexts.org
GC-MS Analysis Parameters for Branched Alkanes
| Parameter | Description | Purpose |
|---|---|---|
| Column | Typically a non-polar column (e.g., HP-5MS) | Separation based on boiling point; suitable for hydrocarbons. |
| Carrier Gas | Helium (He) at a constant flow rate | Transports analytes through the column without reacting. researchgate.net |
| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |
| Oven Program | Temperature ramp (e.g., 40°C to 240°C) | Elutes compounds based on their volatility and boiling point. researchgate.net |
| Ionization | Electron Impact (EI) at 70 eV | Fragments molecules into characteristic, reproducible patterns for identification. researchgate.net |
| Detector | Mass Spectrometer (Quadrupole or TOF) | Scans a mass range (e.g., 35-500 amu) to detect ions based on their mass-to-charge ratio. researchgate.net |
Chiral gas chromatography is a specialized technique used to separate enantiomers—molecules that are non-superimposable mirror images of each other. chromatographyonline.comgcms.cz This separation is achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. researchgate.netchromatographyonline.com The ability to resolve enantiomers is critical in fields like pharmaceuticals and flavor chemistry, where the biological activity or aroma of a compound can be specific to one enantiomer. chromatographyonline.com
However, the compound this compound is an achiral molecule. A molecule is chiral if it contains at least one chiral center, which is typically a carbon atom bonded to four different groups. gcms.cz In this compound, no carbon atom meets this requirement. For example, C2 and C4 are bonded to four methyl/ethyl/tert-butyl groups, but in each case, at least two of the attached groups are identical (two methyl groups and two identical connections to the rest of the chain). Because it has no enantiomers, chiral gas chromatography is not an applicable technique for the analysis of this compound for enantiomeric excess determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of this compound
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of organic compounds. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. icho.edu.plphysicsandmathstutor.com
For a molecule like this compound, ¹H and ¹³C NMR spectra provide definitive structural confirmation. The chemical shifts (δ), signal integrations (for ¹H), and splitting patterns (for ¹H) reveal the unique electronic environments of the hydrogen and carbon atoms. savemyexams.com
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is characterized by the chemical shift of each proton, the integration (area under the peak) which is proportional to the number of protons, and the multiplicity (splitting pattern) caused by spin-spin coupling with neighboring protons.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum shows a single peak for each set of chemically equivalent carbon atoms. savemyexams.com Due to the molecule's symmetry, several carbon atoms in this compound are equivalent, simplifying the spectrum.
Predicted NMR Data for this compound Predicted ¹H NMR Data
| Signal Label | Assignment (Protons on) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|---|
| a | C1, C1', C1'' (on C2) | ~0.8-0.9 | 9H | Singlet (s) |
| b | C3 | ~1.2-1.4 | 2H | Singlet (s) |
| c | C5, C5' (on C4) | ~0.8-0.9 | 6H | Singlet (s) |
| d | C5-C9 | ~1.2-1.3 | 10H | Multiplet (m) |
Predicted ¹³C NMR Data
| Signal Label | Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | C1, C1', C1'' (on C2) | ~30-35 |
| 2 | C2 (quaternary) | ~35-40 |
| 3 | C3 | ~50-55 |
| 4 | C4 (quaternary) | ~35-40 |
| 5 | C5, C5' (on C4) | ~30-35 |
| 6 | C6 | ~20-25 |
| 7 | C7 | ~30-35 |
| 8 | C8 | ~30-35 |
| 9 | C9 | ~20-25 |
Computational Chemistry and Molecular Modeling of 2,2,4,4 Tetramethyldecane
Quantum Mechanical Investigations of Electronic Structure and Energetics
Quantum mechanics is the foundation for understanding the electronic structure and energetic stability of molecules. For a highly branched alkane like 2,2,4,4-tetramethyldecane, these methods can elucidate the subtle effects that lead to its unique properties compared to its linear isomer, n-tetradecane.
Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost for calculating the ground state properties of molecules. A DFT study of this compound would focus on optimizing its molecular geometry and calculating key electronic properties.
However, a well-documented challenge in applying DFT to alkanes is the "protobranching problem," where many common density functionals incorrectly predict that linear alkanes are more stable than their branched, and experimentally more stable, counterparts. core.ac.ukaip.org This error is often attributed to the functional's difficulty in accurately describing intramolecular dispersion forces and other subtle electronic effects. aip.org Therefore, a critical aspect of a DFT study on this compound would be the careful selection of a functional designed to handle these interactions correctly. aip.org
Investigations would typically calculate properties such as the total ground state energy, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the distribution of partial charges on the atoms. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity. For a saturated alkane like this compound, a large HOMO-LUMO gap is expected, consistent with its low reactivity. Analysis of the molecular electrostatic potential (MEP) surface would visualize the electron density distribution, identifying regions that are electron-rich or electron-poor.
Table 1: Illustrative DFT Investigation Plan for this compound
| Computational Method | Basis Set | Properties to be Calculated | Purpose of Calculation |
| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies | A common starting point for structural prediction. |
| M06-2X | def2-TZVP | Single-Point Energy, HOMO/LUMO Energies | A functional with better performance for non-covalent interactions and thermochemistry. aip.org |
| ωB97X-D | aug-cc-pVTZ | Isomerization Energy (vs. n-tetradecane) | A range-separated functional with empirical dispersion correction, suitable for addressing the protobranching problem. |
| PBE-QIDH | DH-SVPD | Natural Bond Orbital (NBO) Analysis | A double-hybrid functional used to analyze electronic delocalization and steric repulsion. researchgate.net |
This table is for illustrative purposes to show a typical computational strategy.
Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy and are often used to benchmark DFT results. core.ac.uk
For this compound, high-accuracy ab initio calculations would be crucial for resolving the subtle energetic effects that stabilize branched alkanes. Research on similar molecules suggests that the increased stability of branched alkanes is not fully explained by traditional steric arguments. researchgate.net Instead, electronic effects play a significant role. Ab initio studies have shown that stabilizing geminal σ→σ* electron delocalization and intramolecular hydrogen-hydrogen bonding contribute to the greater stability of branched isomers. researchgate.netnih.govacs.org In this compound, this would involve interactions between adjacent C-C bonds and close contacts between hydrogen atoms forced into proximity by the bulky methyl groups. researchgate.netnih.gov
Conformational Analysis and Dynamics of this compound
The long carbon chain and multiple methyl substituents of this compound give rise to a complex conformational landscape. Computational dynamics and mapping techniques are essential to explore this landscape.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational changes and dynamics. mdpi.comnih.gov To study this compound, an MD simulation would typically begin by placing a model of the molecule into a simulation box filled with a chosen solvent (or in a vacuum to simulate the gas phase). acs.org The system's energy is then minimized to remove unfavorable contacts before the simulation is run at a specific temperature and pressure, allowing the molecule to move according to the laws of classical mechanics. lumenlearning.com
A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the potential energy of a molecule as a function of its geometry. byu.eduaip.org For this compound, a full PES is multi-dimensional and too complex to visualize. However, simplified 1D or 2D PES scans can be created by systematically rotating one or two specific dihedral angles while allowing the rest of the molecule to relax to its lowest energy state.
The minima on the PES correspond to stable or metastable conformational isomers (rotamers), while the saddle points between minima represent the transition states for converting from one rotamer to another. byu.eduaip.org By mapping the PES for key dihedral angles along the decane (B31447) backbone, one can characterize the stable rotamers and determine the energy barriers for their interconversion. lumenlearning.com This analysis reveals the most likely shapes the molecule will adopt.
Table 2: Key Dihedral Angles for PES Mapping in this compound
| Dihedral Angle | Atoms Involved | Description | Expected Features on PES |
| τ1 | C1-C2-C3-C4 | Rotation around the bond connecting the first quaternary carbon. | High rotational barrier due to severe steric clash between methyl groups and the decane chain. |
| τ2 | C3-C4-C5-C6 | Rotation around the bond connecting the second quaternary carbon. | Very high rotational barrier due to interactions between the two sets of geminal dimethyl groups. |
| τ3 | C5-C6-C7-C8 | Rotation in the middle of the flexible part of the chain. | Multiple local minima corresponding to anti and gauche conformations. libretexts.org |
This table identifies key torsional angles whose rotation would be studied to understand the molecule's conformational preferences.
The structure of this compound is dominated by significant steric strain. Steric strain, or steric hindrance, is the repulsive force that arises when non-bonded atoms are forced into close proximity, causing their electron clouds to repel each other. libretexts.org
The most prominent sources of steric strain in this molecule are the two sets of geminal dimethyl groups at the C2 and C4 positions. These create a situation analogous to a severe A-strain, where bulky groups hinder rotation and enforce specific conformations. The rotation around the C3-C4 bond is particularly constrained, as it would force the methyl groups on C2 and C4 into very close contact, leading to a massive increase in potential energy.
Predictive Modeling and Machine Learning Applications in Branched Alkane Chemistry
The study of highly branched alkanes like this compound benefits significantly from predictive modeling and machine learning (ML), which offer powerful tools to estimate properties and simulate molecular behavior, overcoming the limitations of traditional experimental and computational methods.
Development of Machine-Learned Potentials for Large-Scale Simulations
Classical molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system, but these often lack the accuracy of quantum mechanics (QM). Conversely, ab initio molecular dynamics (AIMD), which calculates forces from electronic structure theory, is too computationally expensive for large systems and long timescales. nih.govresearchgate.net Machine-learned potentials (MLPs) have emerged as a transformative solution, bridging the gap by offering near-QM accuracy at a fraction of the computational cost. cam.ac.ukacs.org
The development of an MLP for branched alkanes involves a systematic process. arxiv.org First, a comprehensive dataset of atomic configurations and their corresponding energies and forces is generated using high-level QM methods like Density Functional Theory (DFT). acs.orgarxiv.org This dataset is designed to sample a wide range of the potential energy surface, including various molecular conformations and intermolecular interactions. arxiv.org This QM data is then used to train a machine learning model, such as a Gaussian Approximation Potential (GAP) or a neural network, to learn the complex relationship between atomic positions and energy. researchgate.netarxiv.org
These MLPs enable large-scale simulations that were previously intractable, allowing for the accurate prediction of dynamic and thermodynamic properties of complex hydrocarbons. cam.ac.uk For instance, MLPs have been developed for linear and branched alkanes to predict properties like density, viscosity, and conformational barriers with high fidelity. cam.ac.uknih.gov This approach is not only crucial for understanding the fundamental behavior of molecules like this compound but also for applications in materials science and fuel research. arxiv.orgarxiv.org
| ML Potential / Method | Description | Application to Branched Alkanes | Key Advantage |
|---|---|---|---|
| Gaussian Approximation Potential (GAP) | A kernel-based machine learning approach that learns the potential energy surface from a database of quantum mechanical calculations. acs.orgarxiv.org | Used to create general-purpose potentials for a wide range of hydrocarbons, including the formation of simple and complex alkanes. acs.orgarxiv.org | High accuracy and flexibility in simulating diverse chemical environments and reactions. acs.org |
| Permutationally Invariant Polynomials (PIP) | Uses polynomials that are invariant to the permutation of identical atoms to construct potential energy surfaces. Often used as inputs for neural networks (PIP-NN). nih.gov | A targeted transferable potential trained on C14H30 showed excellent accuracy for linear alkanes from C4H10 to C30H62. The framework is extendable to branched alkanes. nih.gov | Provides highly accurate, transferable potentials for specific classes of molecules, with evaluation time scaling linearly with the number of atoms. nih.gov |
| Sparse Gaussian Process Regression (SGPR) | A Bayesian approach to regression used to represent the potential energy surface and predict uncertainties. researchgate.net | Applied to create models for linear and branched alkanes (isoalkanes C3-C10), alkenes, and other hydrocarbons. researchgate.net | Requires a smaller training set compared to traditional neural networks and provides uncertainty quantification. researchgate.net |
| Robust Bayesian Committee Machine (RBCM) | An ML potential that integrates first-principle quantum mechanics with a scalable statistical model to capture complex interatomic interactions. arxiv.org | The potential is valuable for simulating the reactive behavior of hydrocarbons and understanding steric effects that are crucial in branched structures. arxiv.org | Represents a significant advance in the accurate modeling of complex hydrocarbon systems and reaction mechanisms. arxiv.org |
QSAR/QSPR Approaches for Property Prediction in Highly Branched Hydrocarbons
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the structural or property-based descriptors of a molecule with a specific activity or property. nih.govacs.org These models are particularly valuable for predicting the physicochemical properties of large sets of compounds, such as highly branched hydrocarbons, without the need for extensive experimental measurements. acs.orgnih.gov
The development of a QSPR model begins with the calculation of molecular descriptors for a set of molecules with known properties. acs.org These descriptors can be topological (describing atomic connectivity), geometric (related to the 3D shape), or electronic (derived from quantum chemistry). acs.org For branched alkanes like this compound, topological indices that capture the degree of branching are particularly important. acs.orgresearchgate.net
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the property of interest. acs.orgacs.org Such models have been successfully used to predict a wide range of properties for branched alkanes, including boiling points, critical temperatures, and gas chromatographic retention indexes. acs.orgacs.orgresearchgate.net The predictive power of these models is assessed through rigorous validation techniques, such as cross-validation and testing on external datasets. nih.gov
| Predicted Property | Molecular Descriptors Used | Model Type | Relevance to Highly Branched Hydrocarbons |
|---|---|---|---|
| Gas Chromatography (GC) Retention Indexes | Topological descriptors (e.g., connectivity indices, shape profiles). nih.govacs.org | Multiple Linear Regression (MLR) | Accurately predicts retention indices for large sets of methyl-branched alkanes, aiding in their identification in complex mixtures. nih.govacs.org |
| Boiling Point, Molar Volume, Heat of Vaporization, Critical Temperature/Pressure, Surface Tension | Degree-based topological indices (e.g., Randić index, ABC index). researchgate.net | Linear, Quadratic, and Logarithmic Regression | Provides predictive models for fundamental physicochemical properties based on molecular structure and branching. researchgate.net |
| General Physicochemical Properties (e.g., boiling point, critical properties) | Carbon atom number, average odd–even index difference (ΔAOEI), average inner molecular polarizability index difference (ΔAIMPI). acs.org | General Nonlinear Equation (NPNA) | Establishes a general equation to express nonlinear changes in the properties of noncyclic alkanes, including linear and branched isomers. acs.org |
| Water Solubility | Topological indices (e.g., Randic's chi index), van der Waals surface area. nih.gov | Random Forest | Models demonstrate how branching, a key feature of this compound, influences solubility. nih.gov |
Theoretical Spectroscopy for Prediction of Spectroscopic Signatures of this compound
Theoretical spectroscopy uses computational methods to predict and interpret the spectroscopic signatures of molecules, providing invaluable insights into their structure, dynamics, and electronic properties. While specific theoretical spectroscopic studies on this compound are not widely published, the established computational methodologies for alkanes are directly applicable.
The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra, is typically achieved using quantum chemical calculations, most notably Density Functional Theory (DFT). aip.orgaps.org For NMR spectra, the process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. aip.org The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). aip.org Such calculations can accurately predict ¹H and ¹³C NMR chemical shifts, helping to assign experimental spectra and understand how structural features, like the extensive branching in this compound, influence the magnetic environment of the nuclei. aip.orgrsc.org
| Spectroscopic Technique | Predicted Properties | Computational Method | Application to this compound |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts, spin-spin coupling constants. aip.orgnih.gov | DFT (e.g., B3LYP, PBE0) with Gauge-Including Atomic Orbitals (GIAO). aip.orgnih.gov | Predicts the NMR spectrum, allowing for the assignment of signals to specific protons and carbons within the highly branched structure. |
| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities, mode assignments (e.g., C-H stretching, bending). aps.orgacs.org | DFT, Ab initio methods (e.g., MP2), often combined with harmonic or anharmonic analysis. aip.orgacs.org | Identifies characteristic absorption bands related to the alkane backbone and methyl groups, confirming structural features. |
| Raman Spectroscopy | Vibrational frequencies, Raman activities, depolarization ratios. acs.orgresearchgate.net | DFT, Time-correlation functions from Ab Initio Molecular Dynamics (AIMD). acs.org | Provides complementary vibrational information to IR, particularly for symmetric vibrations of the carbon skeleton. |
| Photoabsorption Spectroscopy | Electronic transition energies, oscillator strengths. osti.gov | Time-Dependent Density Functional Theory (TD-DFT). osti.gov | Predicts electronic excitations in the vacuum ultraviolet region, characterizing the molecule's response to UV light. |
Reaction Mechanisms and Kinetic Studies of 2,2,4,4 Tetramethyldecane
Combustion Kinetics of Branched Alkanes and Implications for 2,2,4,4-Tetramethyldecane
The combustion of alkanes is a complex, radical-driven process that is foundational to engine performance and energy generation. While specific kinetic models for this compound are not extensively documented in publicly available literature, its combustion behavior can be inferred from studies on other highly branched alkanes, such as iso-octane (2,2,4-trimethylpentane) and iso-dodecane (2,2,4,6,6-pentamethylheptane). kaust.edu.saosti.govresearchgate.netresearchgate.net The presence and location of methyl branches significantly alter the rates of key elementary reactions compared to their straight-chain counterparts. maxapress.com
The low-temperature oxidation of alkanes proceeds via a well-established mechanism initiated by the abstraction of a hydrogen atom by radicals like hydroxyl (•OH), forming an alkyl radical (R•). copernicus.org For this compound, H-atom abstraction can occur at primary or secondary carbon atoms. The resulting alkyl radical then undergoes sequential addition of molecular oxygen (O₂) to form a peroxy radical (ROO•).
Studies on analogous compounds like 2,2,4,4-tetramethylpentane (B94933) have been part of efforts to develop comprehensive kinetic models for branched alkanes. researchgate.netosti.govosti.gov These models incorporate thousands of elementary reactions, with rate constants often determined by theoretical calculations and validated against experimental data from shock tubes and rapid compression machines. researchgate.net The oxidation of 2,2,4,4-tetramethylpentane has been shown to be sensitive to the formation of specific intermediates that arise from its unique branched structure. researchgate.netnih.gov
Table 1: Representative Elementary Reaction Rate Constants for Alkane Oxidation (Note: Specific rates for this compound are not available; these are generalized examples for similar structures.)
| Reaction Type | Example Reaction | Arrhenius Parameters (A, n, Ea) | Temperature Range (K) |
| H-Abstraction by •OH | R-H + •OH → R• + H₂O | Varies by C-H bond type | 600-2000 |
| O₂ Addition | R• + O₂ ⇌ ROO• | High rate, weak T-dependence | 600-900 |
| ROO• Isomerization | ROO• → •QOOH | Highly structure-dependent | 600-900 |
| Chain Branching | •QOOH + O₂ → Products + •OH | Complex, pressure-dependent | 600-900 |
Ignition Delay Times and Flame Propagation Characteristics
Ignition delay time (IDT) is a critical parameter in combustion, representing the time lag between the introduction of a fuel-air mixture to high temperature and pressure and the onset of combustion. For alkanes, IDT is strongly influenced by molecular structure. Generally, increasing the carbon chain length in n-alkanes decreases the IDT, indicating higher reactivity. tandfonline.com However, branching has a more complex effect. Highly branched alkanes like iso-octane often exhibit longer ignition delay times than their linear isomers, particularly in the low-to-intermediate temperature regime, a phenomenon linked to the stability of the radical intermediates formed. kaust.edu.saosti.gov
Experimental studies on a range of highly branched iso-alkanes, including C8, C9, C12, and C16 variants, show that ignition delays can be similar at high temperatures but differ significantly in the negative temperature coefficient (NTC) region. osti.govresearchgate.netresearchgate.netosti.gov For instance, a reactivity crossover has been observed between iso-octane and iso-dodecane, where the larger molecule can be less reactive within a specific temperature window. osti.gov It is expected that this compound would exhibit similar complex NTC behavior.
Flame propagation, or burning velocity, is also sensitive to molecular structure. Research has consistently shown that branching in alkanes tends to reduce the laminar burning velocity compared to their straight-chain isomers. maxapress.comnasa.govpsu.edu This is attributed to differences in transport properties and chemical kinetics, specifically the reaction pathways that influence the rate of heat release. maxapress.com Therefore, the flame velocity of this compound is predicted to be lower than that of n-tetradecane.
Table 2: Comparison of Ignition Delay Times for Various Branched Alkanes (Data is illustrative and sourced from multiple studies under different conditions)
| Compound | Common Name | Carbon No. | Typical Ignition Delay Trend |
| 2,2,4-Trimethylpentane (B7799088) | Iso-octane | 8 | Reference for octane (B31449) rating; exhibits NTC behavior. osti.govcolab.ws |
| 2,2,4,4-Tetramethylpentane | Iso-nonane | 9 | Studied in relation to other iso-alkanes; shows NTC. researchgate.netosti.gov |
| 2,2,4,6,6-Pentamethylheptane | Iso-dodecane | 12 | Longer IDT than n-dodecane; complex reactivity vs. iso-octane. osti.govresearchgate.net |
| This compound | - | 14 | Expected to have long IDT and pronounced NTC behavior. |
Halogenation Reactions of Highly Branched Alkanes
Halogenation is a fundamental substitution reaction where one or more hydrogen atoms of an alkane are replaced by a halogen. libretexts.org This process is crucial for converting unreactive alkanes into more versatile functionalized molecules. masterorganicchemistry.com
The regioselectivity of free-radical halogenation is governed by the stability of the intermediate alkyl radical formed during the hydrogen abstraction step. The general stability order for alkyl radicals is tertiary > secondary > primary. Consequently, halogenation preferentially occurs at the most substituted carbon atom. youtube.com However, in this compound, there are no tertiary C-H bonds. The available sites for substitution are primary (on the six methyl groups) and secondary (on the six methylene (B1212753) groups of the decane (B31447) backbone).
The reactivity of the halogen atom also plays a crucial role. Bromination is highly selective and will preferentially attack the C-H bond that leads to the most stable radical. libretexts.orgmasterorganicchemistry.com Given the choice between primary and secondary hydrogens in this compound, bromination would favor substitution at the secondary positions. Chlorination, being a more reactive and less selective process, would yield a mixture of products from substitution at both primary and secondary sites, with the product ratios influenced by statistical factors (number of available hydrogens) and the slight preference for secondary C-H abstraction. msu.edu The quaternary carbon atoms and their bulky tert-butyl groups create significant steric hindrance, which can also influence the accessibility of certain C-H bonds to the attacking halogen radical.
Stereoselectivity is not a factor in the halogenation of this compound at achiral carbon atoms. If a chiral center were to be created during the reaction, a racemic mixture of enantiomers would typically be expected due to the planar nature of the intermediate radical.
The halogenation of alkanes proceeds through a free-radical chain mechanism that consists of three main stages: initiation, propagation, and termination. youtube.com
Initiation: The reaction is initiated by providing energy, typically in the form of UV light or heat, to break the relatively weak halogen-halogen bond (e.g., Cl-Cl or Br-Br) homolytically, generating two halogen radicals. libretexts.org
X₂ + light/heat → 2 X•
Propagation: This stage consists of two repeating steps that sustain the chain reaction.
First, the halogen radical abstracts a hydrogen atom from the alkane chain to form a hydrogen halide and an alkyl radical. For this compound (R-H), this forms a C₁₄H₂₉• radical.
R-H + X• → R• + H-X
Next, the newly formed alkyl radical reacts with another molecule of the halogen to produce the halogenated alkane (the desired product) and a new halogen radical, which can continue the chain.
R• + X₂ → R-X + X•
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.
X• + X• → X₂
R• + R• → R-R
R• + X• → R-X
Photo-initiated bromination using reagents like N-bromosuccinimide (NBS) is a common method for achieving selective bromination. libretexts.org Visible light can also be used with specific photocatalysts to generate bromine radicals for hydrogen atom transfer (HAT) reactions. rsc.org
Thermal and Catalytic Cracking Mechanisms for this compound Decomposition
Cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones, such as components for gasoline or alkenes for polymerization. chemguide.co.uk
Thermal Cracking: This process uses high temperatures (450°C to 900°C) and high pressures to break C-C and C-H bonds. docbrown.infochemrevise.org It operates via a free-radical mechanism. psu.edu The initiation step involves the homolytic cleavage of a C-C bond, which is generally weaker than a C-H bond, to form two smaller alkyl radicals. For this compound, the C-C bonds adjacent to the quaternary carbons are likely points of initial cleavage. The resulting radicals then undergo a series of propagation steps, including hydrogen abstraction and β-scission, leading to a complex mixture of smaller alkanes and alkenes. libretexts.org Thermal cracking typically produces a high proportion of alkenes. chemguide.co.uk
Catalytic Cracking: This process employs a catalyst, typically a zeolite, to facilitate cracking at lower temperatures (around 500°C) and pressures than thermal cracking. chemguide.co.uklibretexts.org The mechanism is fundamentally different, proceeding through ionic intermediates, specifically carbocations, rather than free radicals. libretexts.org The acidic sites on the zeolite catalyst initiate the reaction by removing a hydride ion (H⁻) from the alkane, forming a carbocation. libretexts.org
This initial carbocation can then undergo a series of rapid rearrangements (isomerization) to form more stable tertiary carbocations, a key feature that leads to the production of highly branched alkanes desirable for high-octane gasoline. docbrown.infolibretexts.org The carbocations also undergo β-scission, breaking the carbon chain to yield a smaller alkene and a new, smaller carbocation, which continues the chain reaction. For this compound, catalytic cracking would likely lead to the formation of isobutane, isobutene, and other branched C4-C6 fragments. The process is designed to maximize the yield of hydrocarbons in the C5-C10 range. chemguide.co.uklibretexts.org Studies on the catalytic cracking of C14 alkanes confirm that the product distribution is heavily influenced by the catalyst type and process conditions. uctm.edu
Investigation of Other Oxidative and Reductive Transformations
The chemical behavior of this compound in oxidative and reductive transformations is largely inferred from the established principles of alkane chemistry and studies on structurally similar, highly branched alkanes. Direct experimental data on the specific oxidative and reductive reactions of this compound is limited in publicly available scientific literature. However, its highly sterically hindered structure, with quaternary carbons at the 2 and 4 positions, significantly influences its reactivity.
Oxidative Transformations
Generally, alkanes are resistant to oxidation under mild conditions. However, the oxidation of branched alkanes can be initiated under more forceful conditions, such as with strong oxidizing agents or at elevated temperatures. These reactions can differ from those of their linear counterparts. nih.gov
Low-Temperature Oxidation: Studies on branched alkanes have shown that they can undergo low-temperature oxidation, which may proceed at a faster initial rate compared to linear alkanes. nih.gov However, as the reaction progresses and temperature increases, the rate for branched alkanes may become slower. nih.gov The oxidation of highly branched alkanes can lead to the formation of oxidized products containing C-O bonds. nih.gov In some cases, the presence of extensive branching can reduce the potential for autoxidation, a process that leads to the formation of low-volatility products. copernicus.org For instance, the highly branched structure of 2,2,4,4,6,8,8-heptamethylnonane, which has seven methyl branches, significantly reduces the number of available hydrogen atoms for abstraction, thereby limiting its autoxidation capability. copernicus.org
High-Temperature Oxidation and Combustion: At high temperatures, like other hydrocarbons, this compound is expected to undergo complete oxidation (combustion) in the presence of sufficient oxygen to produce carbon dioxide and water. A related highly branched alkane, 2,2,4,4,6,6,8-heptamethylnonane, is known to be relatively inert but can be oxidized to carbon dioxide and water under high-temperature conditions.
Catalytic Oxidation and C-C Bond Cleavage: The oxidation of alkanes can be facilitated by metal-based catalysts. helsinki.fi In some instances, the oxidation of branched alkanes can lead to the cleavage of carbon-carbon bonds, a process that is influenced by the degree of substitution at the C-C bond. nih.govacs.org Studies on the hydrogenolysis of branched alkanes have shown that C-C bonds involving tertiary carbons (³C) have higher activation enthalpies for cleavage compared to less substituted bonds. acs.orgufl.edu Enzymatic systems have also been shown to catalyze the cleavage of C-C bonds in alkanes through oxidative mechanisms. nih.gov
The table below summarizes potential oxidative reactions of this compound based on the reactivity of analogous branched alkanes.
| Reaction Type | Reagents/Conditions | Potential Products | Notes |
| Complete Combustion | Excess O₂, High Temperature | Carbon Dioxide (CO₂), Water (H₂O) | A standard reaction for all hydrocarbons. |
| Partial Oxidation | Limited O₂, Controlled Temperature | Alcohols, Ketones, Carboxylic Acids | Product distribution is difficult to control. |
| Catalytic Oxidation | Metal catalysts (e.g., Ru, V), H₂O₂ | Alcohols, Ketones | Steric hindrance can affect catalyst efficiency. epa.govscispace.com |
| C-C Bond Cleavage | High Temperature, Metal Catalysts | Smaller alkanes, alkenes, and oxygenated fragments | The highly substituted C-C bonds are generally more resistant to cleavage. acs.orgufl.edu |
Reductive Transformations
As a saturated hydrocarbon, this compound does not undergo reduction in the typical sense of adding hydrogen across double or triple bonds, as it has none. The reduction of alkanes is generally not a feasible process under standard chemical conditions because all carbon atoms are in their most reduced state.
Reductive Cleavage (Cracking): The only way to "reduce" an alkane is to break its carbon-carbon bonds, a process known as cracking. This is a high-energy process that typically requires high temperatures and/or catalysts. Thermal or catalytic cracking of this compound would be expected to yield a complex mixture of smaller, lower molecular weight alkanes and alkenes. For example, a related compound, 2,2,4,4,6,6,8-heptamethylnonane, can undergo thermal or catalytic cracking to break it down into smaller hydrocarbons.
The table below outlines the expected outcome of subjecting this compound to reductive conditions.
| Reaction Type | Reagents/Conditions | Potential Products | Notes |
| Catalytic Cracking | High Temperature, Zeolite Catalysts | Mixture of smaller alkanes and alkenes | This is a decomposition reaction rather than a classical reduction. |
| Hydrogenolysis | H₂, Metal Catalyst (e.g., Pt, Ir, Ru), High Temperature/Pressure | Methane and other smaller alkanes | Involves both C-C bond cleavage and hydrogenation of the fragments. acs.orgufl.edu |
It is important to reiterate that the specific reaction pathways and product distributions for the oxidative and reductive transformations of this compound have not been extensively reported. The information presented here is based on the general chemical principles governing the reactivity of highly branched alkanes.
Environmental Behavior and Detection of 2,2,4,4 Tetramethyldecane
Atmospheric Transformation Pathways of Volatile Branched Alkanes
In the atmosphere, the primary degradation pathway for alkanes, including branched structures like 2,2,4,4-tetramethyldecane, is through reactions with hydroxyl (OH) radicals. tandfonline.comlbl.gov These gas-phase reactions are a significant factor in tropospheric chemistry. nih.gov The rate of these reactions is crucial for determining the atmospheric lifetime of the compound. mdpi.com For branched alkanes, the reaction rates with OH radicals are typically higher than for their linear isomers. lbl.gov
The reaction mechanism, initiated by OH radicals in the presence of nitrogen oxides (NOx), involves the formation of alkyl radicals (R•), which then react with atmospheric oxygen (O2) to form peroxy radicals (RO2•). researchgate.net These peroxy radicals can undergo further reactions, leading to the formation of alkoxy radicals (RO•). researchgate.netnih.gov Alkoxy radicals are at a critical juncture; they can isomerize, react with O2, or decompose (fragment). researchgate.netacs.org For highly branched alkanes, fragmentation of the alkoxy radical is a significant pathway, often yielding smaller, more volatile products. acs.org However, these reactions can also lead to the formation of less volatile, oxygenated compounds that contribute to the formation of secondary organic aerosol (SOA). tandfonline.comcopernicus.org
The structure of the alkane plays a critical role in SOA formation. For a given carbon number, the yield of SOA generally follows the order: cyclic > linear > branched. acs.org This is because the decomposition of branched alkoxy radicals can lead to more volatile products compared to the ring-opening reactions of cyclic alkanes, which produce multifunctional compounds that are less volatile and more prone to forming oligomers. acs.org Nonetheless, recent studies have shown that even saturated acyclic alkanes can undergo autoxidation to form highly oxygenated organic molecules (HOMs), which are important precursors to SOA. nih.gov
The reaction with chlorine atoms can also be a significant atmospheric degradation pathway, particularly in marine or coastal environments where chlorine atom concentrations can be elevated. nih.gov
Table 1: Experimental Rate Constants for the Reaction of OH Radicals with Various Alkanes This table presents the rate constants for the reaction of OH radicals with several alkanes, providing context for the atmospheric reactivity of branched alkanes. The data is compiled from various studies using relative rate methods.
| Alkane | Formula | Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) at ~298 K | Reference(s) |
| 2,3-Dimethylbutane | C6H14 | ~7.2 | copernicus.org |
| 2,2,4-Trimethylpentane (B7799088) | C8H18 | ~3.6 | copernicus.org |
| n-Decane | C10H22 | 12.5 ± 0.4 | acs.org |
| 3,4-Diethylhexane | C10H22 | 7.43 ± 0.48 | acs.org |
| n-Butylcyclohexane | C10H22 | 15.8 ± 0.6 | acs.org |
| 3-Methylheptane | C8H18 | 7.71 ± 0.35 | copernicus.org |
Biogeochemical Cycling and Fate in Environmental Compartments
The biogeochemical cycling of this compound and other highly branched alkanes is influenced by their physical and chemical properties, which dictate their distribution and persistence in soil, water, and air. While many constituents of fuels containing branched alkanes are not expected to persist in the environment, some may be more recalcitrant. industrialchemicals.gov.au
Biodegradation is a key process in the environmental fate of alkanes. However, highly branched structures like this compound are known to be more resistant to microbial degradation compared to their linear counterparts. Studies on the biodegradation of various alkanes are often conducted by microorganisms isolated from petroleum-polluted environments, which may be considered extreme due to factors like temperature, salinity, or anaerobic conditions. nih.gov Both aerobic and anaerobic degradation pathways exist for alkanes, carried out by a diverse range of bacteria and archaea. nih.govnih.gov Anaerobic degradation can occur via the addition of the alkane to fumarate, a process documented for propane (B168953) and n-butane. nih.gov
Due to their low water solubility, branched alkanes in aquatic environments are likely to be bound to solid particles or form a surface layer. mdpi.com Their presence in sediments is a key indicator for geochemical analysis. Long-chain branched alkanes, particularly those with quaternary carbon atoms (BAQCs), have been identified as biomarkers in geological samples spanning hundreds of millions of years. frontiersin.orgpnas.org The distribution and abundance of these compounds in sediment cores can provide insights into past depositional environments, organic matter sources (such as bacteria and algae), and even paleoclimatic conditions. frontiersin.orgfrontiersin.org For instance, the presence of specific BAQCs has been linked to weak oxidizing sedimentary environments and potentially to thermophilic, nonphotosynthetic sulfide-oxidizing organisms. pnas.org
Detection and Characterization of Naturally Occurring Branched Alkanes in Biological and Environmental Samples
Branched alkanes, including isomers of tetramethyldecane, have been detected in a wide array of biological and environmental samples. The identification and quantification of these compounds typically rely on advanced analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being a primary tool. frontiersin.orgscispace.com To enhance the concentration of branched and cyclic alkanes for analysis, linear alkanes are often removed from samples using molecular sieves. csic.es
Environmental Samples:
Geological and Sediment Samples: A variety of branched alkanes with quaternary carbon atoms (BAQCs), have been identified in ancient black shales and modern marine sediments. frontiersin.orgpnas.orgfrontiersin.org For example, 5,5-diethylalkanes and 2,2-dimethylalkanes were found in Late Cretaceous black shales, with their carbon number distribution suggesting a biological origin rather than contamination from synthetic products like lubricants. pnas.orgresearchgate.net The isomer 2,3,5,8-tetramethyldecane (B1196613) has been noted in the analysis of products from mixed plastic waste pyrolysis. ukzn.ac.za
Atmospheric and Water Samples: Branched alkanes are significant components of hydrocarbons emitted in urban areas and are found in atmospheric organic aerosols. lbl.govcopernicus.org The isomer 2,3,5,8-tetramethyldecane has been identified in rainwater samples, where it was completely removed by a combined ozonation and photocatalysis treatment process. mdpi.com
Biological Samples:
Microorganisms: Volatile organic compounds (VOCs) from liquid cultures of the fungus Trichoderma harzianum were analyzed, and 2,3,5,8-tetramethyldecane was identified as a minor component. scispace.com
Insects and Plants: An analysis of volatile components from Ophiocordyceps sinensis (caterpillar fungus) and its insect host identified 2,3,5,8-tetramethyldecane among the many compounds present. mdpi.com
Human Samples: In the search for disease biomarkers, various branched alkanes have been detected. The isomer 2,3,5,8-tetramethyldecane was identified in exhaled breath samples after hyperbaric hyperoxic exposure and has been listed as a potential VOC biomarker for diagnosing cancer from blood and urine samples. nih.govgoogle.comebi.ac.uk
Table 2: Detection of Tetramethyldecane Isomers in Various Samples This table summarizes the findings on the detection of tetramethyldecane isomers in different biological and environmental contexts.
| Compound | Sample Type | Context | Analytical Method | Reference(s) |
| 2,3,5,8-Tetramethyldecane | Fungal Culture (Trichoderma harzianum) | Analysis of volatile metabolites | GC-MS | scispace.com |
| 2,3,5,8-Tetramethyldecane | Ophiocordyceps sinensis & Host Insect | Analysis of volatile components | HS-SPME with GC×GC-QTOFMS | mdpi.com |
| 2,3,5,8-Tetramethyldecane | Human Breath | Post-hyperbaric hyperoxic exposure | Not specified | nih.gov |
| 2,3,5,8-Tetramethyldecane | Human Blood/Urine | Potential cancer biomarker | Not specified | google.com |
| 2,3,5,8-Tetramethyldecane | Rainwater | Environmental pollutant analysis | Not specified | mdpi.com |
| 2,3,5,8-Tetramethyldecane | Plastic Pyrolysis Oil | Analysis of plastic waste degradation | Not specified | ukzn.ac.za |
| Branched Alkanes (general) | Ancient Shales / Sediments | Geochemical biomarkers | GC-MS | frontiersin.orgpnas.orgfrontiersin.org |
| Branched Alkanes (general) | Urban Air / Aerosols | Atmospheric chemistry studies | Not specified | lbl.govcopernicus.org |
Applications of 2,2,4,4 Tetramethyldecane in Specialized Chemical Systems
Function as a High-Purity Chemical Reference Standard in Analytical Science
In analytical science, the purity and well-defined properties of a compound are critical for its use as a reference standard. Highly branched alkanes are often used as calibration standards in techniques like gas chromatography (GC) for the separation and analysis of complex mixtures. ontosight.ai For instance, isomers such as 2,2,4-trimethylpentane (B7799088) (isooctane) and 2,2,4,4-tetramethyl_octane serve as key reference materials in the fuel industry and for analytical instruments. ontosight.aiwikipedia.org
While 2,2,4,4-tetramethyldecane is not as commonly cited as isooctane (B107328), its properties make it a valuable compound in analytical studies. It has been identified as a volatile organic compound (VOC) in complex biological samples using advanced analytical methods like headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography and quadrupole time-of-flight mass spectrometry (GC×GC-QTOFMS). mdpi.com The ability to accurately identify such compounds in complex matrices underscores its importance as a chemical marker and potential reference substance for method validation and quality control in forensic and environmental analysis. mdpi.comresearchgate.net The use of high-purity alkanes as standards is essential for ensuring the accuracy and comparability of results across different laboratories and studies.
Table 1: Analytical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₀ |
| Molecular Weight | 198.39 g/mol nih.gov |
| CAS Number | 103275-97-4 nih.gov |
| Appearance | Colorless liquid (expected) |
| Boiling Point (estimated) | ~215-240 °C (within C9-C14 range) oecd.org |
| Water Solubility (estimated) | Very low (0.01 to 94.3 mg/L for C9-C14 alkanes) oecd.org |
| Log P (XLogP3) | 6.9 nih.gov |
Role as a Niche Solvent in Non-Polar Organic Synthesis and Research
The non-polar nature of this compound makes it an effective solvent for other non-polar compounds, a principle often summarized as "like dissolves like". ontosight.ailibretexts.org It belongs to the broader category of C9-C14 aliphatic hydrocarbon solvents, which are characterized as liquids at room temperature with low water solubility and relatively high boiling points. oecd.org These properties make it a suitable medium for chemical reactions involving non-polar reagents where higher temperatures may be required and the presence of water must be avoided.
Unlike more common non-polar solvents like hexane (B92381) or toluene, the higher molecular weight and boiling point of this compound offer advantages in specific research contexts. ontosight.ai Its low volatility reduces evaporative losses during lengthy reactions or at elevated temperatures. Furthermore, as a saturated alkane, it is chemically inert under many reaction conditions, preventing it from participating in or interfering with the desired chemical transformation. smolecule.com This stability is crucial in organic synthesis where the solvent's role is solely to dissolve reactants and facilitate their interaction. Its highly branched structure also influences its solvation properties, making it a niche choice for studies on crystallization or reaction kinetics where solvent-solute interactions are a key variable.
Research into Fuel Properties and Octane (B31449) Rating Enhancement in Hydrocarbon Blends
A significant area of research for highly branched alkanes is their application as components in fuels to improve combustion characteristics. The anti-knock properties of a gasoline component are quantified by its octane rating. kg.ac.rs The octane scale is defined by two reference compounds: n-heptane, with an octane rating of 0, and 2,2,4-trimethylpentane (isooctane), with a rating of 100. wikipedia.org
It is a well-established principle that the degree of branching in an alkane's structure is directly related to its anti-knock quality; more highly branched isomers have higher octane numbers. kg.ac.rs For example, 2,2,4-trimethylpentane is a major component added to gasoline specifically to increase its resistance to knocking. wikipedia.org Given its highly branched structure with four methyl groups clustered at the C2 and C4 positions, this compound is expected to have excellent anti-knock properties and a high octane number. For this reason, it and similar structures are of interest in research aimed at identifying and developing superior fuel additives and blendstocks that can enhance engine performance and efficiency. While specific octane rating data for this compound is not widely published, its molecular architecture strongly suggests its potential as an octane rating enhancer in hydrocarbon fuel mixtures. smolecule.com
Studies on Solvation Effects and Intermolecular Interactions in Solution Chemistry
The study of how solvent molecules arrange around a solute and the nature of the forces between them is fundamental to understanding chemical reactivity, solubility, and transport properties. libretexts.org For a non-polar molecule like this compound, the primary intermolecular forces at play are London dispersion forces. ukzn.ac.za These are weak, transient attractions that arise from temporary fluctuations in electron distribution.
The unique, sterically bulky structure of this compound makes it an interesting subject for studies on solvation and intermolecular interactions. Its multiple methyl groups create a complex molecular surface that influences how it packs with other molecules and how solvent molecules organize around it. Modern computational chemistry offers powerful tools to investigate these phenomena. rsc.org Techniques such as molecular dynamics (MD) simulations and energy decomposition analysis (EDA) can be used to model the behavior of this compound in solution. rsc.orgnih.gov These studies can quantify the strength of intermolecular interactions and calculate thermodynamic properties like the solvation free energy, providing detailed insights into how its size and shape affect its behavior in different chemical environments. nih.gov
Future Research Directions and Emerging Areas in 2,2,4,4 Tetramethyldecane Chemistry
Development of Advanced Green Synthesis Routes for Highly Branched Decanes
The synthesis of highly branched alkanes like 2,2,4,4-tetramethyldecane traditionally relies on methods that may not align with the principles of green chemistry. Future research will increasingly focus on developing more environmentally benign and efficient synthetic strategies.
A primary area of development is the use of alternative solvents and catalytic systems. numberanalytics.com This includes the exploration of ionic liquids and deep eutectic solvents as reaction media, which can offer advantages in terms of recyclability and reduced volatility. numberanalytics.com Furthermore, the design of novel catalytic systems, such as single-atom catalysts and nanocatalysts, holds promise for improving reaction selectivity and efficiency under milder conditions. numberanalytics.comchemrevlett.com The development of cost-effective and efficient processes for scaling up these green synthesis routes for industrial applications remains a significant challenge. numberanalytics.com
Another promising avenue is the application of non-traditional energy sources to drive chemical reactions. For instance, the use of audio frequency electric fields has been explored for the "green" synthesis of unbranched aliphatic esters, a technology that could potentially be adapted for alkane synthesis. mdpi.com This method avoids the need for catalysts and solvents, relying on an electric field to promote the reaction. mdpi.com Similarly, radiation-based techniques, including electromagnetic waves and particle beams, offer alternative energy sources for synthesizing and modifying nanomaterials, which could be extended to the synthesis of complex organic molecules. rsc.org
The integration of artificial intelligence (AI) and machine learning in the design of green synthesis routes is also an emerging trend. numberanalytics.com AI algorithms can be employed to predict reaction outcomes, optimize reaction conditions, and design more sustainable synthetic pathways by analyzing vast datasets. numberanalytics.com
Multiscale Modeling and Simulation for Predicting Complex Behavior
The complex three-dimensional structure of this compound and similar branched alkanes necessitates advanced computational approaches to predict their physical and chemical behavior accurately. Multiscale modeling, which bridges different levels of theory and simulation, is a powerful tool in this regard. researchgate.net
At the most fundamental level, quantum chemical methods can provide insights into the electronic structure and reactivity of these molecules. researchgate.net This information can then be used to develop accurate force fields for classical molecular dynamics (MD) simulations, which can model the behavior of large ensembles of molecules over longer timescales. researchgate.netresearchgate.net Coarse-grained models, where groups of atoms are represented as single beads, can further extend the accessible timescales and length scales, allowing for the study of phenomena like self-assembly and phase behavior. acs.orgmetu.edu.tr
These modeling techniques are crucial for understanding a wide range of properties, from fundamental thermodynamic data to the interactions of these molecules in complex environments like lubricant formulations. researchgate.netacs.org For example, simulations can be used to predict vapor pressures, vaporization enthalpies, and liquid densities. researchgate.net They can also shed light on the role of branched alkanes in processes like deposit formation in engines. acs.org
Future research in this area will focus on developing more accurate and transferable force fields, as well as more efficient simulation algorithms. The integration of different modeling techniques into a seamless hierarchical approach will be key to tackling increasingly complex problems. researchgate.net
Discovery of Novel Catalytic Transformations Specific to Branched Alkane Structures
The chemical inertness of alkanes, particularly the strong C-H and C-C bonds, presents a significant challenge for their selective functionalization. nih.gov While significant progress has been made in alkane activation, the development of catalysts that can selectively target specific positions in a highly branched structure like this compound remains a major goal.
Current research in alkane functionalization focuses on several key strategies, including radical-initiated C-H functionalization, carbene/nitrene insertion, and transition metal-catalyzed C-H bond activation. nih.gov The regioselectivity of these reactions is a critical factor, and understanding the electronic and steric factors that govern it is essential for designing more selective catalysts. nih.gov
Future research will likely explore the use of novel catalyst supports and architectures to influence selectivity. For example, the confinement of catalytic active sites within the pores of zeolites or other porous materials can impose shape selectivity, favoring the reaction of less sterically hindered C-H bonds. The development of bifunctional catalysts, which combine metal sites for dehydrogenation/hydrogenation with acid sites for isomerization, is another promising direction for controlling reaction pathways. tandfonline.commdpi.com
The discovery of new catalytic systems that operate under mild conditions is also a high priority. onepetro.org This includes the exploration of catalysts based on earth-abundant and non-toxic metals, as well as the development of photocatalytic and electrocatalytic methods for alkane functionalization.
Integration of Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
The detection and quantification of this compound and other branched alkanes at trace levels in complex environmental and biological matrices require highly sensitive and selective analytical techniques. Future research will focus on the development and application of advanced analytical methods to meet this challenge.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes. researchgate.netresearchgate.net Advances in GC, such as comprehensive two-dimensional gas chromatography (GC×GC), offer enhanced separation power for complex mixtures. researchgate.net In mass spectrometry, the development of high-resolution instruments and tandem mass spectrometry (MS/MS) techniques provides increased specificity and sensitivity for trace analysis. researchgate.net
For environmental monitoring, the ability to perform in-situ analysis is highly desirable. X-ray based techniques, such as X-ray fluorescence (XRF) and X-ray absorption spectroscopy (XAS), offer the potential for direct analysis of samples without the need for extensive sample preparation. nih.gov These techniques can provide information on the elemental composition and chemical speciation of contaminants in various environmental matrices. nih.gov
The development of portable and miniaturized analytical systems is another important trend. utas.edu.au These devices can be deployed in the field for real-time monitoring of environmental pollutants. Furthermore, the use of advanced chemometric methods for data analysis will be crucial for extracting meaningful information from the large and complex datasets generated by these advanced analytical techniques. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,4,4-tetramethyldecane in laboratory settings, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of branched alkane precursors, such as coupling 2,2,4,4-tetramethylpentane derivatives with longer-chain alkyl halides. Purification methods include fractional distillation under reduced pressure (to minimize thermal decomposition) and column chromatography using non-polar stationary phases (e.g., silica gel with hexane eluent). Gas chromatography (GC) with flame ionization detection is recommended for purity assessment .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. The compound’s highly branched structure may cause signal overlap in ¹H NMR; thus, 2D techniques like COSY or HSQC are advised for resolving proton-proton and carbon-proton correlations. Mass spectrometry (MS) with electron ionization (EI) provides molecular ion confirmation (expected m/z 226 for C₁₄H₃₀) and fragmentation patterns to validate branching .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
- Methodological Answer : Use fume hoods to avoid inhalation (H333 hazard), wear nitrile gloves to prevent skin contact (H313), and avoid ingestion (H303). Store in inert, airtight containers away from oxidizers. Emergency procedures include rinsing exposed skin with water and consulting a physician immediately .
Advanced Research Questions
Q. What experimental challenges arise in measuring thermodynamic properties (e.g., vapor pressure, density) of branched alkanes like this compound, and how can data discrepancies be resolved?
- Methodological Answer : Challenges include low volatility (complicating vapor pressure measurements) and steric hindrance affecting density calculations. To resolve discrepancies:
- Use static vapor pressure apparatus with controlled temperature gradients.
- Validate density measurements via pycnometry and cross-check with computational models (e.g., molecular dynamics simulations).
- Compare data with structurally similar compounds (e.g., 2,2,4,4-tetramethylpentane) to identify systematic errors .
Q. How do computational chemistry methods (e.g., QSPR, DFT) predict the reactivity and stability of this compound compared to linear alkanes?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models highlight reduced reactivity due to steric shielding of the central C–C bonds. Density Functional Theory (DFT) calculations reveal higher thermodynamic stability (~5–10 kJ/mol) compared to linear decane isomers. Validation involves comparing computed bond dissociation energies with experimental pyrolysis data .
Q. What strategies can address contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Standardize solubility tests using shake-flask methods with UV/Vis or GC quantification. For polar solvents (e.g., ethanol), account for temperature-dependent phase separation. For non-polar solvents (e.g., hexane), use Karl Fischer titration to exclude water interference. Cross-reference with Hansen Solubility Parameters to explain deviations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
